3-Oxo-2-propylpentanoic Acid Methyl Ester

Description

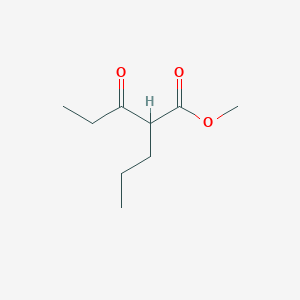

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-6-7(8(10)5-2)9(11)12-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEXGNFDHZQVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the Synthesis of β-Keto Esters

The Claisen condensation is a cornerstone in the synthesis of β-keto esters. This reaction involves the base-promoted condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile. libretexts.orglibretexts.org The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester. organic-chemistry.org

A variation of this is the crossed Claisen condensation , which utilizes two different esters. To achieve a single product and avoid a complex mixture, one of the esters should ideally lack α-hydrogens, thus serving only as the electrophile. chemistrysteps.commasterorganicchemistry.com Common esters without α-hydrogens include benzoates, formates, and carbonates. organic-chemistry.org When both esters possess α-hydrogens, careful control of reaction conditions, such as using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and a specific order of addition, can favor the formation of a desired product. youtube.com

Another important strategy is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organic-chemistry.org

Targeted Synthesis of 3-Oxo-2-propylpentanoic Acid Methyl Ester

While specific literature detailing the synthesis of this compound is not abundant, its structure lends itself to several plausible synthetic routes based on established methodologies.

A direct approach to the synthesis of the title compound is the esterification of its corresponding carboxylic acid, 3-Oxo-2-propylpentanoic Acid. Standard esterification methods, such as Fischer esterification (reaction with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid), can be employed. Given that 3-Oxo-2-propylpentanoic acid is a known metabolite of valproic acid, its synthesis could potentially be achieved through the oxidation of a suitable precursor, followed by esterification. ontosight.aiechemi.com

A plausible and versatile approach involves the acylation of a simpler β-keto ester. For instance, methyl 3-oxopentanoate (B1256331) could be deprotonated at the α-carbon using a suitable base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic enolate. This enolate can then be reacted with a propyl halide (e.g., 1-bromopropane) in an alkylation reaction to introduce the propyl group at the C-2 position, yielding the desired this compound. This acetoacetic ester synthesis-type approach is a powerful tool for constructing substituted β-keto esters.

Alternatively, a crossed Claisen condensation between methyl propionate (B1217596) and methyl pentanoate could theoretically yield the target molecule. However, controlling the chemo- and regioselectivity in such a reaction where both esters have α-hydrogens would be challenging and likely result in a mixture of products. libretexts.orgchemistrysteps.comyoutube.com Strategies to overcome this include using one ester in large excess or employing a directed approach where one ester is pre-formed into its enolate before the addition of the second ester. youtube.com

Chemo- and Regioselectivity in Synthesis of β-Keto Ester Architectures

As highlighted in the context of crossed Claisen condensations, achieving high chemo- and regioselectivity is a critical challenge when both reacting partners can act as both nucleophile and electrophile. The choice of base, reaction temperature, and order of addition of reactants are crucial parameters to control the outcome. For instance, the use of a strong, sterically hindered base like LDA at low temperatures can selectively generate the kinetic enolate of one ester, which can then react with a different ester upon its addition. youtube.com

In the alkylation of a pre-existing β-keto ester, regioselectivity is generally high, as the α-proton is significantly more acidic than other protons in the molecule due to the electron-withdrawing effects of both the keto and ester carbonyl groups.

Enantioselective Synthesis and Stereochemical Control in Analogous Systems

The C-2 position of this compound is a stereocenter. Therefore, the development of enantioselective synthetic methods is of significant interest. The asymmetric alkylation of β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids. nih.govrsc.org This approach offers a route to enantioenriched α-substituted β-keto esters.

Furthermore, palladium-catalyzed asymmetric allylic alkylation of β-keto esters has been developed, providing another avenue for introducing chirality at the α-position. thieme-connect.com While this method introduces an allyl group, subsequent modifications could potentially lead to the desired propyl substituent. The use of chiral ligands in these metal-catalyzed reactions is key to inducing stereoselectivity.

Derivatization Reactions for Structural Modification

The structure of this compound offers several sites for derivatization, allowing for further structural modification.

Transesterification: The methyl ester can be converted to other esters through transesterification. This can be achieved using various catalysts, including acids, bases, and enzymes (lipases), under solvent-free conditions. rsc.orgnih.govbenthamdirect.combohrium.comresearchgate.net This allows for the introduction of different alkyl or aryl groups in the ester moiety, potentially altering the compound's physical and chemical properties.

Decarboxylation: β-keto esters can undergo decarboxylation upon hydrolysis to the corresponding β-keto acid followed by heating. A milder method for the decarboxylation of β-keto methyl esters is the Krapcho decarboxylation, which involves heating the ester in a polar aprotic solvent like DMSO with a salt such as lithium chloride. chem-station.comwikipedia.orgyoutube.comresearchgate.net This reaction would convert this compound to 4-heptanone.

Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Oxo-2-propylpentanoic Acid Methyl Ester. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete chemical structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound (C₉H₁₆O₃), the spectrum is expected to show distinct signals for each unique proton group. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. The integration of each signal corresponds to the number of protons it represents.

Based on the structure, the following proton signals can be predicted:

A singlet for the methyl ester (–OCH₃) protons.

A triplet for the methine proton at the C2 position, coupled to the adjacent methylene (B1212753) group of the propyl substituent.

A quartet for the methylene protons (C4), adjacent to the terminal methyl group (C5).

Multiplets for the two methylene groups of the C2-propyl substituent.

Two triplets for the terminal methyl groups of the C2-propyl and C5-ethyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.7 - 3.8 | Singlet | 3H |

| -CH(C2)- | 3.4 - 3.5 | Triplet | 1H |

| -CH₂(C4)- | 2.5 - 2.7 | Quartet | 2H |

| -CH₂(propyl)- | 1.5 - 1.7 | Multiplet | 2H |

| -CH₂(propyl)- | 1.3 - 1.5 | Multiplet | 2H |

| -CH₃(C5) | 1.0 - 1.1 | Triplet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the molecule. Key predicted signals include:

Two signals in the downfield region (170-210 ppm) corresponding to the two carbonyl carbons (ester and ketone). vaia.com

A signal for the methoxy (B1213986) carbon (–OCH₃) around 50-55 ppm. vaia.com

A signal for the substituted α-carbon (C2).

Signals for the remaining aliphatic carbons of the propyl and ethyl groups in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C1) | 170 - 175 |

| Ketone Carbonyl (C3) | 200 - 205 |

| -OCH₃ | 51 - 53 |

| -CH(C2)- | 55 - 60 |

| -CH₂(C4)- | 35 - 40 |

| -CH₂(propyl)- | 28 - 33 |

| -CH₂(propyl)- | 20 - 25 |

| -CH₃(propyl) | 13 - 15 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the C2 methine proton and the adjacent methylene protons of the propyl group. It would also show a correlation between the C4 methylene protons and the C5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal predicted at 3.4-3.5 ppm would show a cross-peak with the carbon signal at 55-60 ppm, confirming their assignment as the C2 methine group.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of the compound and provides structural information based on its fragmentation patterns. The molecular formula of this compound is C₉H₁₆O₃, corresponding to a molecular weight of 172.22 g/mol . impurity.com

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net

For this compound, the molecular ion peak would be observed at m/z 172. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone at C3 can lead to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 143, or the loss of a propyl radical (•CH₂CH₂CH₃) to form an ion at m/z 129.

Cleavage near the ester group: Loss of the methoxy radical (•OCH₃) would result in an acylium ion at m/z 141. Loss of the entire methoxycarbonyl group (•COOCH₃) would yield an ion at m/z 113.

McLafferty Rearrangement: A hydrogen atom from the γ-position of the propyl group can be transferred to the ketonic oxygen, followed by cleavage to eliminate a neutral propene molecule, resulting in a characteristic fragment ion.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure / Loss |

|---|---|

| 172 | [M]⁺• (Molecular Ion) |

| 143 | [M - C₂H₅]⁺ |

| 141 | [M - OCH₃]⁺ |

| 129 | [M - C₃H₇]⁺ |

| 113 | [M - COOCH₃]⁺ |

| 71 | [CH(C₃H₇)CO]⁺ |

ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This method is less prone to fragmentation than EI, making it ideal for confirming the molecular weight. For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 173.2 for the protonated molecule [C₉H₁₇O₃]⁺ and potentially an ion at m/z 195.2 for the sodium adduct [C₉H₁₆O₃Na]⁺.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). Common fragmentation pathways for protonated esters include the neutral loss of methanol (B129727) (CH₃OH) or water (H₂O). nih.gov For the [M+H]⁺ ion of the target compound, CID would likely induce the loss of methanol (32 Da) to produce a fragment at m/z 141.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is expected to be dominated by the characteristic vibrations of its ester and ketone carbonyl groups, as well as various C-H and C-O bonds.

The presence of two carbonyl groups, one from the ketone and one from the methyl ester, is a key feature of the molecule. The keto-enol tautomerism common in β-dicarbonyl compounds can influence the IR spectrum; however, studies on similar β-keto esters have shown that they often exist predominantly in the keto form. The IR spectrum of this compound is predicted to show two distinct carbonyl stretching (ν(C=O)) bands. The ester carbonyl typically absorbs at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl (around 1715-1725 cm⁻¹).

The spectrum would also feature strong absorption bands corresponding to the C-O stretching vibrations of the ester group in the 1300-1000 cm⁻¹ region. Additionally, various C-H stretching and bending vibrations from the propyl and methyl groups would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=O Stretch | Ketone | 1715 - 1725 | Strong |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium to Strong |

| C-H Bend | Methylene (-CH₂-) & Methyl (-CH₃) | 1350 - 1470 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Generally, symmetric vibrations and vibrations of non-polar bonds produce strong signals in Raman spectra, while asymmetric vibrations and vibrations of polar bonds are often stronger in IR spectra.

For this compound, the symmetric stretching vibrations of the carbon-carbon backbone and the C=O bonds are expected to be prominent in the Raman spectrum. While the asymmetric stretches of the carbonyl groups are strong in the IR, their symmetric counterparts can also be observed in the Raman spectrum, though potentially with different relative intensities. The C-H stretching and bending vibrations will also be present. The analysis of the Raman spectrum, in conjunction with the IR spectrum, allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=O Stretch | Ester & Ketone | 1700 - 1750 | Medium to Strong |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium to Strong |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| C-H Bend | Methylene (-CH₂-) & Methyl (-CH₃) | 1350 - 1470 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The primary chromophores in this compound are the two carbonyl groups. These groups can undergo two main types of electronic transitions: a lower-energy, formally forbidden n → π* transition and a higher-energy, allowed π → π* transition. The n → π* transition involves the promotion of an electron from a non-bonding orbital (on the oxygen atom) to an anti-bonding π* orbital. This transition typically results in a weak absorption band in the region of 270-300 nm. The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is much more intense and occurs at shorter wavelengths, typically below 200 nm for isolated carbonyl groups. The presence of two carbonyl groups in close proximity may lead to some interaction and slight shifts in the absorption maxima compared to simple ketones and esters.

Table 3: Predicted Electronic Transitions for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| n → π | C=O (Ketone and Ester) | 270 - 300 | Low |

| π → π | C=O (Ketone and Ester) | < 200 | High |

Advanced Spectroscopic Techniques for Isomeric and Stereochemical Differentiation

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Furthermore, constitutional isomers with the same molecular formula are possible. Advanced spectroscopic techniques are essential for differentiating between these isomers and determining the absolute configuration of the enantiomers.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for each enantiomer, with mirror-image spectra for the (R) and (S) forms. By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be unambiguously assigned.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for isomeric and stereochemical differentiation. While standard ¹H and ¹³C NMR spectra can readily distinguish between constitutional isomers by revealing differences in the chemical environment and connectivity of atoms, more advanced NMR techniques are required for stereochemical analysis. For diastereomers, which have different physical and chemical properties, differences in chemical shifts and coupling constants in their NMR spectra can often be observed. To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, chiral solvating agents or chiral derivatizing agents can be employed. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals. Furthermore, techniques like ¹H-¹H COSY and ¹³C-¹H HSQC can provide detailed information about the connectivity within the molecule, aiding in the complete structural assignment.

Biochemical Intermediacy and Metabolic Considerations

Role of 3-Oxo-2-propylpentanoic Acid as a Valproic Acid Metabolite in Mammalian Systems

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that undergoes extensive metabolism in the liver. acs.orgnih.gov One of the metabolic pathways of VPA is β-oxidation, which leads to the formation of various metabolites. 3-Oxo-2-propylpentanoic acid, also known as 3-oxovalproic acid or 3-keto-VPA, is a recognized metabolite of valproic acid. ontosight.aiontosight.ai Its formation is a result of the oxidation of the parent compound. While the methyl ester form is not a direct metabolite, its hydrolysis product, 3-oxo-2-propylpentanoic acid, is a known intermediate in the metabolic cascade of valproic acid. ontosight.aiontosight.ainih.gov The presence of this keto acid metabolite is significant as the various metabolites of VPA can contribute to both its therapeutic and toxic effects. mdpi.comnih.gov

Enzymatic Hydrolysis of Ester Bonds in Biological Contexts

In a biological system, it is anticipated that 3-oxo-2-propylpentanoic acid methyl ester would undergo hydrolysis to yield its corresponding carboxylic acid, 3-oxo-2-propylpentanoic acid, and methanol (B129727). This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in the body, particularly in the liver, plasma, and gastrointestinal tract. The hydrolysis of ester-containing compounds is a common step in the metabolism of xenobiotics and prodrugs. nih.gov The rate and extent of this enzymatic hydrolysis would be crucial in determining the bioavailability and subsequent metabolic fate of the parent ester. Lipases, a subclass of esterases, are also known to catalyze the hydrolysis of fatty acid methyl esters. monash.edumonash.edu

Biochemical Transformations of Branched-Chain Keto Acids and Esters

Branched-chain α-keto acids are important intermediates in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). nih.govnih.gov The initial step in the breakdown of these amino acids is a transamination reaction to form their respective α-keto acids. frontiersin.org These branched-chain α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex. science.gov While 3-oxo-2-propylpentanoic acid is a β-keto acid, its metabolism shares principles with that of other branched-chain keto acids, involving specific dehydrogenases and decarboxylases. The metabolism of such compounds is crucial for maintaining metabolic homeostasis, and defects in these pathways can lead to serious metabolic disorders. ontosight.ai

Investigation of Metabolic Intermediates and Downstream Products

Following the formation of 3-oxo-2-propylpentanoic acid from its methyl ester, it can be further metabolized. The β-oxidation of valproic acid and its metabolites generates a series of shorter-chain fatty acids and other intermediates. nih.govresearchgate.net For instance, the metabolism of VPA can lead to the formation of propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.ai Some metabolites of VPA, such as 4-ene-VPA, are known to be reactive and can contribute to the hepatotoxicity associated with the drug. mdpi.comresearchgate.net Understanding the downstream products of 3-oxo-2-propylpentanoic acid is therefore important for a complete picture of its biochemical role and potential toxicological profile.

In Silico Modeling of Metabolic Pathways and Enzyme Interactions

Computational or in silico models are increasingly used to predict the metabolic fate of xenobiotics and to understand complex metabolic networks. oup.com In the context of valproic acid, pharmacokinetic modeling has been employed to extrapolate in vitro toxicity data to predict in vivo effects in humans. oup.com Such models can simulate the various metabolic pathways of VPA, including β-oxidation and the formation of metabolites like 3-oxo-VPA. oup.com These computational approaches can also be used to predict the interaction of metabolites with key enzymes, helping to identify potential drug-drug interactions and to understand the mechanisms of toxicity. For a compound like this compound, in silico tools could be used to predict its hydrolysis by various esterases and the subsequent metabolism of the resulting keto acid.

Computational Chemistry and Mechanistic Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of β-keto esters. nih.gov For instance, studies on analogous β-keto esters have utilized the M062x functional with a 6-311+G(d,p) basis set to optimize molecular geometries and predict reactivity. mdpi.com Such calculations reveal that the reactivity of the carbonyl carbon in the ketone group is significantly influenced by its substituents; electron-withdrawing groups increase its activity, while electron-donating groups decrease it. youtube.com

The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to electrophilic and nucleophilic attack. Furthermore, conceptual DFT provides a range of reactivity descriptors. mdpi.com Global descriptors like electrophilicity can indicate a molecule's tendency to react with biological nucleophiles. nih.gov Local reactivity can be assessed using condensed Fukui functions, which pinpoint specific atoms most likely to participate in a reaction. mdpi.com For example, in a series of antibacterial β-keto ester analogs, DFT calculations were used to determine their susceptibility to reaction with biological nucleophiles, a key factor in their mechanism of action. mdpi.com

| Compound Analog | Chemical Potential (μ) | Hardness (η) | Global Electrophilicity (ω) in eV |

|---|---|---|---|

| Analog 1 (Phenyl) | -4.52 | 4.50 | 2.28 |

| Analog 2 (2-Methylphenyl) | -4.48 | 4.44 | 2.26 |

| Analog 3 (4-Methoxyphenyl) | -4.33 | 4.39 | 2.14 |

| Analog 4 (4-Nitrophenyl) | -5.21 | 4.46 | 3.05 |

| Analog 6 (2,4-Dichlorophenyl) | -4.99 | 4.27 | 2.92 |

| Analog 8 (2,6-Dichlorophenyl) | -5.01 | 4.17 | 3.01 |

This table presents conceptual DFT reactivity descriptors for several analogous β-keto esters, demonstrating how electronic properties vary with substitution. Data sourced from a study on antibacterial β-keto esters. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the alkyl chains in 3-Oxo-2-propylpentanoic Acid Methyl Ester allows it to adopt multiple conformations. Molecular modeling techniques are employed to identify the most stable, low-energy conformations. mdpi.com A conformational analysis is typically the first step in a computational study to ensure that the calculations are performed on the most relevant molecular structure. nih.gov For example, a computational analysis of a simple β-keto ester analog identified three stable conformations, with one being the minimal energy state. mdpi.com

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. researchgate.net These simulations can model how the molecule's conformation changes in different environments, such as in a solvent or when interacting with a biological target like an enzyme. nih.gov In studies of β-keto esters designed as quorum-sensing inhibitors, MD simulations were used to assess the stability of the ligand-protein complex, providing information on how the compound interacts with the active site of the target protein over a period of time. mdpi.comresearchgate.net

In Silico Approaches to Enzyme-Substrate Interactions and Binding Affinity Predictions

In silico methods like molecular docking are crucial for predicting how a molecule like this compound might interact with an enzyme. researchgate.net Docking algorithms place the molecule (ligand) into the active site of a target protein to predict its preferred binding mode and affinity. nih.gov This approach was used to study how β-keto ester analogs bind to the LasR and LuxS proteins, which are involved in bacterial quorum sensing. mdpi.com

These docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. researchgate.net Following docking, MD simulations can be run to refine the binding pose and provide a more accurate estimation of binding free energy. nih.gov The docking score, a numerical value representing the goodness of fit, can be used to screen large libraries of compounds to identify potential enzyme inhibitors or substrates. frontiersin.org

| Enzyme Target | Ligand | Predicted Interaction Type | Key Interacting Residues |

|---|---|---|---|

| LasR | β-Keto Ester Analog 8 | Hydrogen Bond, Hydrophobic | Trp-60, Tyr-56, Ser-129 |

| LuxS | β-Keto Ester Analog 8 | Hydrogen Bond, Water Bridge | Gly-119, Ser-06, Arg-39 |

| KRED | S-ketone | - | - |

| KRED | R-ketone | - | - |

This table summarizes predicted interactions for an analogous β-keto ester with quorum-sensing proteins, as identified through molecular docking. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the entire pathway of a chemical reaction, including the identification of transient intermediates and high-energy transition states. rsc.org For the reduction of β-keto esters by sodium borohydride, for example, DFT calculations have been used to investigate the complete multi-step mechanism. youtube.com This includes the initial nucleophilic addition to the ketone, a subsequent addition to the ester, loss of the methoxy (B1213986) group, and further reduction steps. youtube.com

By calculating the activation energies for each step, researchers can identify the rate-determining step of the reaction. youtube.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the NaBH4 reduction, calculations confirmed the elongation of the C=O bond and the formation of a new C-H bond in the transition state structure. youtube.com Similarly, computational studies can validate proposed mechanisms for other reactions, such as the transesterification of β-keto esters, which is thought to proceed through a six-membered transition state. rsc.org

Structure-Activity Relationship (SAR) Studies for Analogous β-Keto Esters and Acids

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. wikipedia.org Computational methods play a key role in developing quantitative structure-activity relationships (QSAR), where mathematical models are built to predict the activity of new compounds. researchgate.net These models often rely on calculated molecular descriptors representing the hydrophobic, electronic, and steric characteristics of a molecule. nih.gov

For β-keto esters, SAR studies have been conducted to understand their potential as antibacterial agents. nih.gov In one such study, the computed reactivity and electronic properties of a series of β-keto ester analogs were correlated with their observed in vitro antimicrobial activity. mdpi.com The results indicated that compounds with specific electronic profiles and local reactivity at the carbonyl carbons showed the most promising results. researchgate.net General SAR studies on related compounds have also revealed that aliphatic substituents can increase biological activity compared to aromatic ones. nih.gov This information is critical for the rational design of new, more potent analogs. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxo-2-propylpentanoic Acid Methyl Ester, and how are reaction conditions optimized?

Synthesis typically involves multi-step protocols, such as coupling reactions or esterification under controlled conditions. For example, analogous esters are synthesized via:

- Stepwise alkylation and oxidation : Starting with a pyrrolidine-carboxylic acid derivative, followed by coupling with a trifluoromethyl-phenylamine intermediate and final esterification (e.g., LCMS confirmation at m/z 501 [M+H]⁺) .

- De-protection strategies : Using chloro-phenylmethoxy intermediates, followed by hydroxyl group liberation, as seen in similar pyrrolo-pyridazine ester syntheses .

Q. Optimization Tips :

Q. How is this compound characterized structurally, and what spectral benchmarks are used?

Methodology :

- LCMS : Confirm molecular weight (e.g., m/z 501 [M+H]⁺ for structural analogs) .

- GC/MS : Compare retention indices and fragmentation patterns to known esters (e.g., methyl octanoate at ~10.2 min) .

- NIST Database : Cross-reference IR and NMR spectra with structurally similar compounds, such as butanoic acid esters (e.g., 3-oxo-butanoate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Strategies :

- Multi-technique validation : Combine LCMS (for molecular ion confirmation) with high-resolution NMR (e.g., ¹³C DEPT for carbonyl group identification) .

- Computational modeling : Compare experimental IR stretches (e.g., 1700–1750 cm⁻¹ for β-keto esters) with DFT-calculated vibrational modes .

- Isotopic labeling : Track oxygen incorporation in the keto group during synthesis to validate fragmentation pathways in MS .

Q. What mechanistic insights govern the reactivity of β-keto esters like this compound in substitution reactions?

Key Pathways :

- Keto-enol tautomerism : The β-keto group stabilizes enolate intermediates, facilitating nucleophilic substitution (e.g., alkylation at the α-carbon) .

- Elimination-substitution competition : Steric hindrance from the propyl group may favor substitution over elimination, as seen in xanthine ester analogs .

Q. Experimental Design :

Q. How can reaction yields be improved for lab-scale synthesis, and what are common impurities?

Yield Optimization :

Q. Common Impurities :

Q. What analytical strategies differentiate this compound from structurally similar esters in complex matrices?

Approaches :

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., (S)-3-oxo-cyclopentanecarboxylate analogs elute at distinct retention times) .

- Tandem MS/MS : Monitor unique fragmentation pathways (e.g., loss of propyl group [M+H–56]⁺) .

- Isotopic dilution : Spike samples with deuterated internal standards to quantify trace levels in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.